5,10,15,20-テトラキス(2,4,6-トリメチルフェニル)ポルフィリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

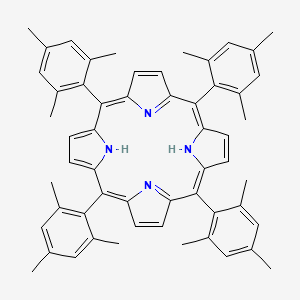

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin is a synthetic porphyrin compound characterized by the presence of four 2,4,6-trimethylphenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a group of organic compounds, widely recognized for their role in biological systems, such as heme in hemoglobin. This particular compound is notable for its stability and unique photophysical properties, making it valuable in various scientific and industrial applications.

科学的研究の応用

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry, forming complexes with metals.

Biology: Studied for its potential in photodynamic therapy (PDT) for cancer treatment.

Medicine: Investigated for its role in drug delivery systems and as a diagnostic tool.

Industry: Utilized in the development of organic photovoltaic cells and sensors.

作用機序

Target of Action

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin (henceforth referred to as TMP) is a type of porphyrin, a class of compounds that play crucial roles in biological systems Porphyrins are known to interact with various biological targets, including proteins and enzymes, due to their ability to coordinate with metal ions .

Mode of Action

Porphyrins, in general, are known to interact with their targets through coordination with metal ions . This interaction can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

Porphyrins are involved in various biological processes, including oxygen transport and photosynthesis, due to their ability to form complexes with metal ions . These complexes can affect various biochemical pathways and their downstream effects.

Result of Action

The interaction of porphyrins with biological targets can lead to various molecular and cellular effects, depending on the specific target and the nature of the interaction .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of porphyrins .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin typically involves the condensation of pyrrole with 2,4,6-trimethylbenzaldehyde under acidic conditions. A common method is the Adler-Longo synthesis, which proceeds as follows:

Condensation Reaction: Pyrrole and 2,4,6-trimethylbenzaldehyde are mixed in a solvent such as propionic acid.

Cyclization: The mixture is heated to reflux, promoting the formation of the porphyrin macrocycle.

Oxidation: The intermediate porphyrinogen is oxidized to the porphyrin using an oxidizing agent like p-chloranil.

Industrial Production Methods

While the Adler-Longo method is suitable for laboratory-scale synthesis, industrial production may involve more scalable and efficient processes, such as:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

Automated Synthesis: Utilizing automated systems to precisely control reaction conditions, ensuring consistent quality and purity.

化学反応の分析

Types of Reactions

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin can undergo various chemical reactions, including:

Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.

Reduction: Reduction can lead to the formation of porphyrinogen.

Substitution: The meso positions can be substituted with different functional groups, altering the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents:

p-Chloranil, ferric chloride.Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, Grignard reagents.

Major Products

Oxidation Products: Porphyrin dications.

Reduction Products: Porphyrinogen.

Substitution Products: Various meso-substituted porphyrins.

類似化合物との比較

Similar Compounds

Tetraphenylporphyrin: Lacks the methyl groups, resulting in different solubility and photophysical properties.

Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy groups, altering its electronic properties and reactivity.

Tetrakis(4-carboxyphenyl)porphyrin: Features carboxyl groups, enhancing its water solubility and potential for bioconjugation.

Uniqueness

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin is unique due to its enhanced stability and specific photophysical properties, which make it particularly suitable for applications requiring robust and efficient light absorption and emission.

生物活性

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin (TMP) is a synthetic porphyrin compound notable for its extensive applications in biological and medicinal chemistry. This article explores its biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₅₆H₅₄N₄

- Molecular Weight : 783.08 g/mol

- CAS Number : 56396-12-4

- Appearance : Dark purple crystalline powder

1. Photodynamic Therapy (PDT)

TMP has been extensively studied for its role in photodynamic therapy, a treatment that utilizes light-sensitive compounds to induce cell death in targeted tissues. The mechanism involves the absorption of light by the porphyrin, leading to the generation of reactive oxygen species (ROS), which can damage cellular components and induce apoptosis in cancer cells.

2. Antioxidant Properties

Research indicates that TMP exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting against various diseases related to oxidative damage.

3. Metal Coordination

TMP can form complexes with metal ions (e.g., manganese), which can alter its biological activity. These metal complexes have shown potential in catalyzing reactions that mimic natural enzymes, suggesting applications in biocatalysis and synthetic biology.

Table 1: Summary of Biological Activities of TMP

Case Study: Photodynamic Efficacy

A study investigated the efficacy of TMP in treating human breast cancer cells (MCF-7). Upon exposure to light at specific wavelengths, TMP generated ROS that led to significant cell death compared to untreated controls. The study highlighted the importance of optimizing light dosage and TMP concentration for effective treatment outcomes .

Case Study: Antioxidant Mechanism

Another research focused on the antioxidant properties of TMP in neuronal cells exposed to oxidative stress. Results demonstrated that TMP effectively reduced cellular damage and improved cell viability by enhancing endogenous antioxidant defenses .

Applications in Medicine

- Cancer Treatment : Due to its ability to induce apoptosis through ROS generation, TMP is being explored as a candidate for PDT in various cancers.

- Neuroprotection : Its antioxidant properties suggest potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

- Biocatalysis : The ability of TMP to form metal complexes opens avenues for its use as a biocatalyst in synthetic organic chemistry.

特性

CAS番号 |

56396-12-4 |

|---|---|

分子式 |

C56H54N4 |

分子量 |

783.1 g/mol |

IUPAC名 |

5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21,22-dihydroporphyrin |

InChI |

InChI=1S/C56H54N4/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10/h13-28,57-58H,1-12H3 |

InChIキー |

NVRVXKGQRXOICG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)N3)C |

正規SMILES |

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C9=C(C=C(C=C9C)C)C)N3)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin influence its ability to facilitate electron transfer reactions?

A1: Research suggests that 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin, when complexed with a metal ion like manganese, can participate in electron transfer reactions. A study [] examined the interaction of a manganese(IV)-oxo complex of this porphyrin, (TMP)Mn(IV)(O), with various electron donors, including ferrocene derivatives. The researchers found that the rate constants of electron transfer from the ferrocene derivatives to (TMP)Mn(IV)(O) could be analyzed using the Marcus theory of electron transfer. This analysis allowed them to determine the reorganization energy associated with electron transfer by the (TMP)Mn(IV)(O) complex, a crucial parameter for understanding the efficiency of electron transfer processes.

Q2: Can you elaborate on the catalytic properties of metal complexes with 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin, particularly focusing on hydride transfer reactions?

A2: A significant finding highlighted in research [] is the mechanism by which the manganese(IV)-oxo complex of 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin, (TMP)Mn(IV)(O), facilitates hydride transfer from dihydronicotinamide adenine dinucleotide (NADH) analogs. The study revealed that instead of directly accepting the hydride, (TMP)Mn(IV)(O) undergoes disproportionation, forming and . Critically, it is the species that acts as the actual hydride acceptor in this reaction. This understanding of the mechanism provides valuable insights into the catalytic activity of this porphyrin complex in hydride transfer reactions, which are fundamental in many biological and chemical processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。